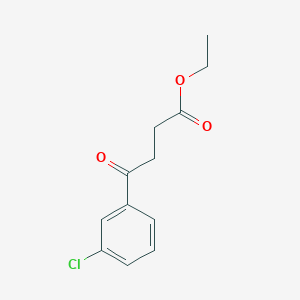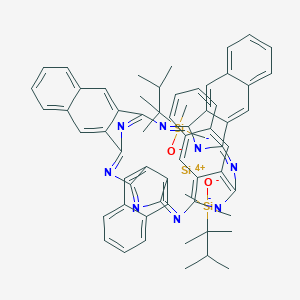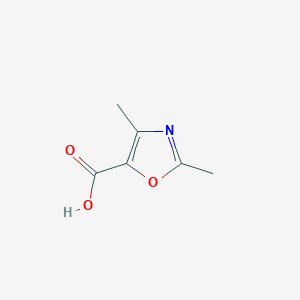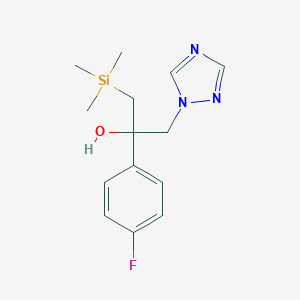
Simeconazol
Descripción general
Descripción
Simeconazole is a fungicide belonging to the triazole class of compounds. Its chemical name is (1-methyllethyl)-1H-1,2,4-triazole-1-ethanol, and its molecular formula is C14H20FN3OSi . Simeconazole has broad-spectrum bactericidal activity and can inhibit the growth of a variety of fungi and yeasts. It is mainly used in agriculture to control diseases on crops such as wheat, rice, corn, and fruits .
Aplicaciones Científicas De Investigación
Simeconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of triazole derivatives . In biology, it is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents . In medicine, simeconazole is studied for its potential use in treating fungal infections . In industry, it is used to control fungal diseases in crops, thereby improving crop yield and quality .
Mecanismo De Acción
Target of Action
Simeconazole is a broad-spectrum biofungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Simeconazole acts as an inhibitor of the sterol 14α-demethylase enzyme . By binding to this enzyme, simeconazole prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Biochemical Pathways
The primary biochemical pathway affected by simeconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of ergosterol synthesis by simeconazole leads to an accumulation of 14α-methyl sterols, which alters the cell membrane and impairs the growth and function of the fungus .
Pharmacokinetics
This suggests that after application, it is absorbed and translocated within the plant to exert its fungicidal effects .
Result of Action
The result of simeconazole’s action is the effective control of a range of diseases, particularly those caused by Rhizoctonia solani Kuhn and Blumeria graminis, on crops such as rice, fruit, soya, and vegetables . By inhibiting ergosterol biosynthesis, simeconazole disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately the death of the fungus .
Action Environment
The efficacy and stability of simeconazole can be influenced by various environmental factors. For instance, the timing of simeconazole application can significantly impact its effectiveness. Field tests have shown that a submerged application of simeconazole granules at 1-5 weeks before heading was highly effective against kernel smut . .
Análisis Bioquímico
Biochemical Properties
Simeconazole functions primarily as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, simeconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . Additionally, simeconazole interacts with other oxidoreductases, incorporating oxygen into substrates with the help of NADH or NADPH .
Cellular Effects
Simeconazole has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and reproduction . In plant cells, simeconazole is absorbed by roots and translocated throughout the plant, providing systemic protection against fungal infections .
Molecular Mechanism
At the molecular level, simeconazole exerts its effects by binding to the heme iron of sterol 14α-demethylase, thereby inhibiting the enzyme’s activity . This binding prevents the demethylation of lanosterol, a key step in ergosterol biosynthesis . The inhibition of this pathway leads to the accumulation of toxic sterol intermediates, which disrupts cell membrane integrity and function . Additionally, simeconazole may interact with other biomolecules, such as cytochrome P450 enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of simeconazole can vary over time. Studies have shown that simeconazole remains stable and effective for several weeks when applied to crops . Its degradation products and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have demonstrated that simeconazole can maintain its antifungal activity for extended periods, providing prolonged protection against fungal infections .
Dosage Effects in Animal Models
The effects of simeconazole vary with different dosages in animal models. At lower doses, simeconazole effectively inhibits fungal growth without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of simeconazole increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Simeconazole is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, in both humans and animals . The metabolic pathways involve the oxidation of the triazole ring and the side chains, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, simeconazole is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to aerial parts, providing systemic protection . In animal models, simeconazole is distributed to various organs, including the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation .
Subcellular Localization
Simeconazole’s subcellular localization is primarily within the endoplasmic reticulum, where sterol 14α-demethylase is located . This localization is crucial for its inhibitory action on ergosterol biosynthesis. Additionally, simeconazole may be directed to other cellular compartments through specific targeting signals or post-translational modifications . These modifications can influence its activity and function within different cellular environments .
Métodos De Preparación
Simeconazole is generally prepared by chemical synthesis. A common method involves reacting fluorosilane with methyl glutaric anhydride to obtain silanomethylketone, which is then reacted with amino alcohol to produce simeconazole after a series of chemical reaction steps . Industrial production methods often involve submerged application of simeconazole granules in paddy water to control rice kernel smut and false smut .
Análisis De Reacciones Químicas
Simeconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of simeconazole with modified functional groups .
Comparación Con Compuestos Similares
Simeconazole is similar to other triazole fungicides such as penconazole, hexaconazole, cyproconazole, diniconazole, tebuconazole, metconazole, fenbuconazole, and difenoconazole . simeconazole is unique in its broad-spectrum activity and its ability to inhibit a wide range of fungal species . It also has notable translaminar activity, allowing it to be effective against fungal infections on both sides of a leaf surface .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFPHSQTSFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057980 | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149508-90-7 | |
| Record name | Simeconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
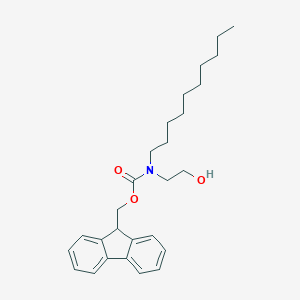
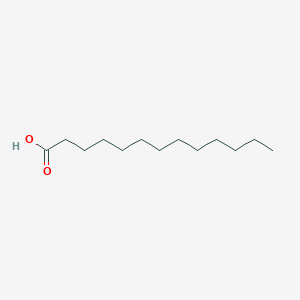
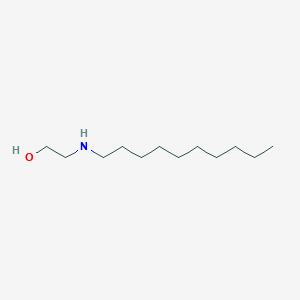
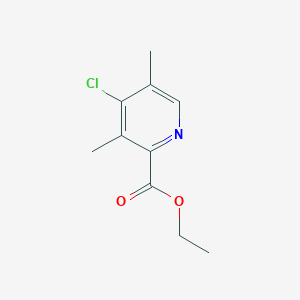
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

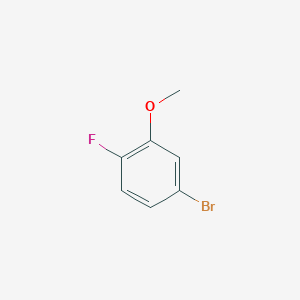
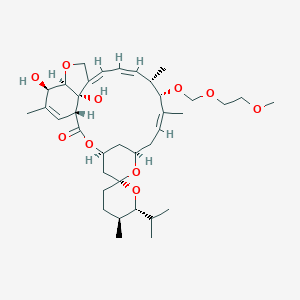
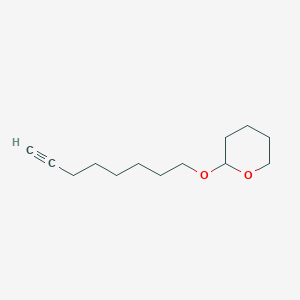
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
